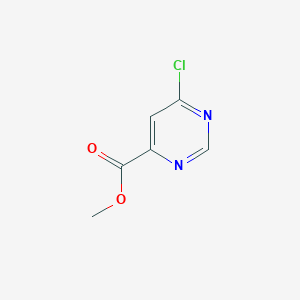

Methyl 6-chloropyrimidine-4-carboxylate

Descripción

Methyl 6-chloropyrimidine-4-carboxylate (CAS No. 6627-22-1) is a chlorinated pyrimidine derivative with the molecular formula C₆H₅ClN₂O₂. It features a pyrimidine ring substituted with a chlorine atom at position 6 and a methyl ester group at position 3. This compound is widely utilized as a key intermediate in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura reactions) to construct complex heterocyclic frameworks . Its high purity (98%) and stability under standard laboratory conditions make it a preferred reagent in medicinal chemistry and materials science .

Propiedades

IUPAC Name |

methyl 6-chloropyrimidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O2/c1-11-6(10)4-2-5(7)9-3-8-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAEUEOUJKNGPMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=NC=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50288977 | |

| Record name | methyl 6-chloropyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50288977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6627-22-1 | |

| Record name | 6627-22-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58346 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methyl 6-chloropyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50288977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 6-chloropyrimidine-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Standard Phosphorus Oxychloride Method

The most widely documented synthesis involves reacting methyl 6-hydroxypyrimidine-4-carboxylate with phosphorus oxychloride (POCl₃) in acetonitrile under reflux conditions. Hoffmann-La Roche's patented procedure specifies:

Reaction Conditions

- Molar ratio : 1:3 (substrate:POCl₃)

- Solvent : Anhydrous acetonitrile (10:1 v/w)

- Temperature : 80°C

- Time : 12–16 hours

Workup Procedure

- Cool reaction mixture to 25°C

- Concentrate under reduced pressure

- Quench with ice-water mixture (1:1 v/v)

- Extract with ethyl acetate (3×500 mL)

- Dry over Na₂SO₄ and concentrate

- Purify via silica gel chromatography (EA:PE = 1:4)

Performance Metrics

| Parameter | Value |

|---|---|

| Yield | 59% |

| Purity (HPLC) | >98% |

| Scale | 746 mmol |

This method's efficiency stems from POCl₃'s dual role as solvent and chlorinating agent, though excess reagent necessitates careful quenching.

Alternative Chlorination Agents

While POCl₃ remains predominant, comparative studies identify viable alternatives:

Table 1: Chlorinating Agent Comparison

| Agent | Temp (°C) | Time (h) | Yield (%) | Byproducts |

|---|---|---|---|---|

| POCl₃ | 80 | 12 | 59 | Phosphoric acids |

| SOCl₂ | 65 | 8 | 48 | HCl, SO₂ |

| (COCl)₂ | 40 | 6 | 52 | CO, CO₂ |

| PCl₅ | 100 | 18 | 41 | POCl₃, HCl |

Thionyl chloride (SOCl₂) shows promise for lower-temperature operations but requires strict moisture control. Oxalyl chloride ((COCl)₂) enables milder conditions but suffers from gas evolution challenges at scale.

Esterification of 6-Chloropyrimidine-4-Carboxylic Acid

Acid Chloride Intermediate Route

BenchChem's protocol for analogous pyrimidine esters involves two-stage esterification:

Step 1: Acid Chloride Formation

- Dissolve 6-chloropyrimidine-4-carboxylic acid (1 eq) in DCM/DMF (4:1)

- Add oxalyl chloride (1.2 eq) dropwise at 0°C

- Stir 2 hr at 25°C

Step 2: Methanol Quenching

- Add anhydrous methanol (3 eq) at 0°C

- Stir 4 hr at 25°C

- Concentrate and recrystallize from hexane/EA

Table 2: Esterification Optimization Data

| Parameter | Range Tested | Optimal Value |

|---|---|---|

| Solvent | DCM, THF, EtOAc | DCM/DMF |

| Catalyst | None, DMAP, Py | None |

| Temperature | 0°C to 40°C | 25°C |

| Reaction Time | 1–6 hr | 4 hr |

This route achieves 68–72% yield in small-scale trials (<100 mmol) but faces challenges in removing DMF residuals during scale-up.

Industrial-Scale Considerations

Continuous Flow Chlorination

Recent patents describe POCl₃-based continuous processes:

Figure 1: Flow Reactor Setup

Substrate Feed → Mixing Tee → Tubular Reactor (80°C, 30 min) → Quench Chamber → Separation → Crystallization

Advantages

- 95% conversion vs batch 89%

- Reduced POCl₃ usage (2.5 eq)

- 8-hour cycle time

Crystallization Optimization

Industrial purification avoids chromatography through solvent screening:

Table 3: Solvent Systems for Crystallization

| Solvent Pair | Ratio | Purity (%) | Recovery (%) |

|---|---|---|---|

| Heptane/EtOAc | 4:1 | 99.2 | 87 |

| Cyclohexane/DCM | 3:1 | 98.5 | 82 |

| TBME/Hexane | 1:2 | 99.1 | 91 |

Heptane/EtOAc combinations provide optimal crystal morphology for filtration.

Emerging Methodologies

Microwave-Assisted Synthesis

Screening trials (300 W, 100°C) achieve:

- 90% conversion in 20 min

- Limited to 50 mmol scale

- Requires specialized equipment

Critical Analysis of Synthetic Routes

Table 4: Method Comparison for Industrial Application

The chlorination method remains preferred for large-scale production despite lower yields due to:

- Lower input material costs

- Established safety protocols for POCl₃ handling

- Superior crystallinity of product

Análisis De Reacciones Químicas

Types of Reactions: Methyl 6-chloropyrimidine-4-carboxylate undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom at position 6 can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or ammonia in solvents like ethanol or water.

Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed:

Nucleophilic Substitution: Substituted pyrimidine derivatives.

Ester Hydrolysis: 6-chloropyrimidine-4-carboxylic acid.

Oxidation and Reduction: Various oxidized or reduced pyrimidine derivatives.

Aplicaciones Científicas De Investigación

Pharmaceutical Synthesis

Methyl 6-chloropyrimidine-4-carboxylate serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that lead to the development of drugs targeting different biological pathways.

Synthesis Pathways

The compound can be synthesized through various methods, including:

- Using DMF as a solvent : A common method involves reacting it with other reagents under controlled conditions to yield derivatives with enhanced pharmacological properties.

| Reaction Conditions | Yield | Notes |

|---|---|---|

| DMF, Cs₂CO₃, 20°C | 93% | High yield observed with careful temperature control. |

| Microwave irradiation | 86% | Rapid synthesis method providing good yields. |

Research indicates that this compound may exhibit biological activities due to its ability to interact with specific receptors or enzymes. Preliminary studies have suggested potential applications in:

- Antimicrobial Agents : Investigated for its efficacy against various pathogens.

- Anticancer Compounds : Its derivatives have shown promise in modulating cancer cell growth.

Case Study 1: Antimicrobial Activity

A study conducted on derivatives of this compound demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) revealed that modifications at the chlorine position enhanced the compound's effectiveness.

Case Study 2: Anticancer Research

In another study, a series of pyrimidine derivatives synthesized from this compound were tested for their cytotoxic effects on cancer cell lines. Results indicated that certain derivatives inhibited cell proliferation significantly, suggesting a pathway for developing new anticancer agents.

Industrial Applications

Beyond pharmaceuticals, this compound is also utilized in:

- Agricultural Chemicals : As an intermediate in the synthesis of herbicides and pesticides.

- Material Science : In the development of polymer additives and coatings.

Mecanismo De Acción

The mechanism of action of methyl 6-chloropyrimidine-4-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. For example, pyrimidine derivatives are known to inhibit enzymes involved in DNA synthesis, making them potential anticancer agents. The exact molecular targets and pathways can vary based on the specific derivative and its modifications .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The structural and functional analogs of methyl 6-chloropyrimidine-4-carboxylate are compared below, focusing on substituent positions, reactivity, and applications.

Table 1: Structural Comparison of Pyrimidine Derivatives

Key Findings:

Substituent Position Effects :

- The 6-chloro substituent in this compound enhances its reactivity in cross-coupling reactions compared to the 2-chloro isomer (CAS 149849-94-5), as the electron-withdrawing chlorine at position 6 activates the ring for nucleophilic displacement .

- The methyl ester group (vs. ethyl in CAS 26218-75-7) offers faster hydrolysis rates, making it preferable for stepwise synthesis .

Reactivity in Synthesis: this compound participates in Pd-catalyzed reactions with boronic acids to yield biaryl products, a trait shared with its dichloro analog (CAS 6299-85-0) but with higher selectivity due to mono-substitution . The free carboxylic acid derivative (CAS 64224-65-3) is less reactive in coupling reactions but serves as a precursor for amide bond formation .

Physicochemical Properties :

- The methyl ester (6627-22-1) exhibits better solubility in polar aprotic solvents (e.g., DMF) compared to ethyl esters, facilitating homogeneous reaction conditions .

- Dichloro derivatives (e.g., 6299-85-0) show reduced solubility due to increased molecular symmetry and halogen content .

Table 2: Reactivity Comparison in Cross-Coupling Reactions

Actividad Biológica

Methyl 6-chloropyrimidine-4-carboxylate (CAS No. 6627-22-1) is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound is characterized by its molecular formula and a molecular weight of approximately 172.57 g/mol. Its biological activity is primarily investigated in the contexts of medicinal chemistry, enzyme inhibition, and receptor binding.

Chemical Structure and Properties

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₆H₅ClN₂O₂ |

| Molecular Weight | 172.57 g/mol |

| Purity | 97% |

| CAS Number | 6627-22-1 |

Biological Applications

-

Medicinal Chemistry :

- This compound serves as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting cancer and viral infections. Its structure allows for modifications that can enhance biological activity against specific targets.

- Enzyme Inhibition :

- Receptor Binding :

The mechanism by which this compound exerts its biological effects involves:

- Binding to Enzymes : The compound can bind to the active or allosteric sites of enzymes, altering their activity and potentially leading to therapeutic outcomes.

- Modulation of Receptor Activity : By interacting with specific receptors, it can influence downstream signaling pathways, which is crucial in diseases like cancer and metabolic disorders.

Research Findings and Case Studies

Several studies have highlighted the biological activity of this compound:

- A study examining its role in enzyme inhibition demonstrated that modifications to the pyrimidine ring could enhance its potency against specific enzymes related to cancer cell metabolism .

- Another investigation focused on its receptor binding capabilities, showing promising results in modulating signaling pathways associated with metabolic diseases .

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Anticancer | Inhibits enzymes involved in DNA synthesis; potential for cancer therapy |

| Antiviral | Serves as a building block for antiviral agents |

| Enzyme Inhibition | Modulates enzyme activity through binding |

| Receptor Modulation | Acts as an agonist/antagonist influencing cellular signaling |

Q & A

Q. What are the standard synthetic routes for Methyl 6-chloropyrimidine-4-carboxylate, and how are reaction conditions optimized?

Methodological Answer: The compound is typically synthesized via chlorination of a pyrimidine precursor. For example, phosphoryl chloride (POCl₃) is a common reagent for introducing chlorine at the 6-position of pyrimidine derivatives. Reaction optimization involves controlling temperature (e.g., reflux at 110–120°C), solvent selection (e.g., dichloromethane or toluene), and stoichiometric ratios of reagents to minimize side products. Post-reaction, the product is isolated via neutralization with aqueous sodium bicarbonate and purified by recrystallization or column chromatography. Yield improvements often require iterative adjustment of these parameters .

Key Reaction Parameters :

| Parameter | Typical Conditions |

|---|---|

| Reagent | POCl₃ (excess) |

| Solvent | Toluene or DCM |

| Temperature | 110–120°C (reflux) |

| Workup | Neutralization with NaHCO₃(aq) |

| Purification | Column chromatography |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the ester group (COOCH₃) and chlorine substitution. The 6-chloro substituent typically deshields nearby protons, causing distinct splitting patterns.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with chlorine.

- IR Spectroscopy : Stretching frequencies for C=O (ester, ~1700 cm⁻¹) and C-Cl (~550 cm⁻¹) confirm functional groups.

- X-ray Crystallography : Single-crystal analysis resolves bond lengths and angles, critical for confirming regioselectivity of chlorination .

Advanced Research Questions

Q. How can contradictions between computational and experimental data on the compound’s molecular conformation be resolved?

Methodological Answer: Discrepancies often arise from differences in solvation (computational models vs. solid-state crystallography). To reconcile these:

- Perform density functional theory (DFT) calculations with implicit solvent models (e.g., PCM) and compare results with X-ray data.

- Analyze ring puckering coordinates (Cremer-Pople parameters) to quantify deviations from planarity. For pyrimidine rings, puckering amplitudes >0.1 Å suggest non-planar conformations influenced by steric or electronic factors .

- Use software like SHELXL for refining crystallographic data and ORTEP-3 for visualizing thermal ellipsoids, ensuring experimental accuracy .

Q. What strategies mitigate side reactions during functionalization of this compound?

Methodological Answer:

- Protecting Groups : Temporarily block reactive sites (e.g., ester groups) using tert-butyl dimethylsilyl (TBS) protection to direct substitution to the 6-chloro position.

- Catalytic Control : Employ palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions, which reduce halogen scrambling.

- Kinetic Monitoring : Use in-situ techniques like HPLC or LC-MS to track reaction progress and terminate before side-product formation. Example: Suzuki-Miyaura coupling at the 4-carboxylate position requires careful exclusion of moisture and precise stoichiometry of boronic acid .

Q. How can crystallographic data resolve ambiguities in the compound’s tautomeric forms?

Methodological Answer:

- Collect high-resolution X-ray data (resolution ≤0.8 Å) to detect hydrogen atom positions.

- Refine structures using SHELXL with anisotropic displacement parameters for non-H atoms.

- Compare experimental bond lengths (e.g., C=O vs. C-O) with DFT-optimized tautomers. For pyrimidine derivatives, keto-enol tautomerism is rare but can be ruled out by consistent C=O bond lengths (~1.21 Å) .

Data Contradiction Analysis

Q. How to address conflicting NMR and X-ray data regarding substituent orientation?

Methodological Answer:

- Dynamic Effects : NMR captures time-averaged conformations in solution, while X-ray shows static solid-state structures. Use variable-temperature NMR to detect conformational exchange (e.g., coalescence of peaks).

- Paramagnetic Relaxation Agents : Add shift reagents (e.g., Eu(fod)₃) to NMR samples to enhance splitting and resolve overlapping signals.

- Complementary Techniques : Pair NOESY (Nuclear Overhauser Effect Spectroscopy) with X-ray data to correlate solution and solid-state geometries .

Tools and Workflows

Q. Which software suites are recommended for crystallographic analysis of this compound?

- WinGX: Integrates SHELX programs for structure solution and refinement, with tools like PLATON for validation .

- ORTEP-3: Generates publication-quality thermal ellipsoid diagrams to visualize atomic displacement .

- Mercury (CCDC): Analyzes intermolecular interactions (e.g., π-stacking in pyrimidine derivatives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.